molecular formula C413C2H615N2O3 B1164859 Acipimox-13C2,15N2

Acipimox-13C2,15N2

Número de catálogo B1164859
Peso molecular: 158.1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 51037-30-0 (unlabeled)

Aplicaciones Científicas De Investigación

1. Receptor Identification and Antihyperlipidemic Drug Development

Acipimox and its derivatives, such as Acipimox-13C2,15N2, play a critical role in identifying and activating specific receptors on adipocytes, particularly G-protein-coupled receptors like HM74b. This discovery opens new avenues for researching the physiological roles of nicotinic acid and developing novel antihyperlipidemic drugs (Soga et al., 2003).

2. Impact on Muscle Mitochondrial Function

Studies have shown that Acipimox directly affects mitochondrial function in skeletal muscle. It influences oxidative phosphorylation and metabolic health in humans, particularly in patients with type 2 diabetes. This suggests the potential of Acipimox-13C2,15N2 in enhancing mitochondrial respiration and addressing metabolic disorders (van de Weijer et al., 2014).

3. Anti-lipolytic Action in Adipocytes

Acipimox has been shown to inhibit lipolysis in adipocytes, affecting the lipolytic regulatory cascade. This property is significant for understanding and treating hyper-triglyceridaemia in diabetic patients, as it mediates the suppression of intracellular cyclic AMP levels and the activity of cyclic AMP-dependent protein kinases (Christie et al., 1996).

4. Substrate Oxidation and Metabolic Effects during Exercise

Acipimox significantly influences the substrate oxidation process during exercise. It alters the 13C/12C ratio in expired air CO2, indicating a shift in the utilization of endogenous substrates. This finding is crucial for understanding metabolic adaptations to exercise and the potential role of Acipimox in modulating these changes (Gautier et al., 1993).

5. Influence on Cardiac Parasympathetic Modulation

Acipimox has been associated with decreased cardiac parasympathetic modulation. This effect is particularly significant in understanding the cardiovascular implications of antilipolytic agents in various patient populations, including those with hypopituitarism (Vestergaard et al., 2017).

6. Interaction with Carbonic Anhydrases

Research has shown that Acipimox inhibits the activity of human carbonic anhydrases, a group of enzymes involved in lipogenesis. This property of Acipimox can be pivotal in designing more effective inhibitors with potential antiobesity activity (Mori & Supuran, 2022).

7. Effects on Lipoprotein Lipid Composition in Diabetic Patients

Acipimox has shown effectiveness in improving the lipid composition of lipoproteins in diabetic patients with hyperlipoproteinemia. This improvement does not adversely affect glucose metabolism, indicating the potential of Acipimox in managing diabetic dyslipidemia without compromising glycemic control (Koev et al., 1993).

8. Sustained-Release Mechanism in Tablet Form

Studies on the sustained-release mechanism of Acipimox in tablet form, using hydroxypropyl methyl cellulose, have provided insights into its potential for reducing patient dosage frequency and minimizing adverse reactions (Liu et al., 2018).

Propiedades

Nombre del producto

Acipimox-13C2,15N2

Fórmula molecular

C413C2H615N2O3

Peso molecular

158.1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.